N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

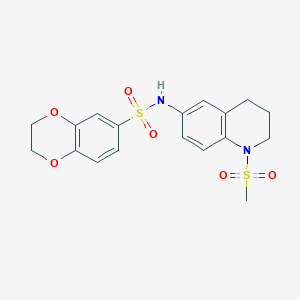

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group and a dihydro-1,4-benzodioxine sulfonamide moiety. The compound’s stereochemistry and crystal packing, critical for understanding its reactivity and interactions, are typically elucidated via X-ray crystallography using programs like SHELX .

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S2/c1-27(21,22)20-8-2-3-13-11-14(4-6-16(13)20)19-28(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,19H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGXCGAEUQIXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that incorporates several functional groups:

- Tetrahydroquinoline moiety : Provides a framework for biological activity.

- Methanesulfonyl group : Enhances solubility and reactivity.

- Benzodioxine sulfonamide : Contributes to its pharmacological properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₁N₃O₅S₂ |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 946283-71-2 |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It effectively targets bacterial cell wall synthesis by inhibiting key enzymes involved in this process. Studies have shown its bactericidal effects against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

The compound's ability to disrupt bacterial growth through enzyme inhibition positions it as a candidate for developing new antibiotics .

Anticancer Activity

Recent investigations have suggested that derivatives of this compound may exhibit anticancer properties. For instance, related tetrahydroquinoline derivatives have shown promising in vitro antitumor activity with IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin . This suggests potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to specific enzymes such as MurD and GlmU, crucial for bacterial cell wall synthesis.

- Disruption of Cellular Processes : By inhibiting these enzymes, the compound impairs essential cellular functions leading to bacterial death.

- Potential Modulation of Cancer Pathways : Its structural features suggest interactions with cancer-related pathways that warrant further exploration.

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) effective against various bacterial strains.

- The results indicated a strong potential for development as an antibiotic agent .

- Antitumor Activity Evaluation :

- Structural Activity Relationship (SAR) :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) serves as a relevant structural analogue . A comparative analysis is outlined below:

Functional Group Analysis

- Sulfonamide vs. Amine Substituents: The target compound features dual sulfonamide groups, which enhance hydrogen-bonding capacity and acidity compared to the dimethylaminomethyl and methoxy groups in the analogue. This difference likely improves solubility and target-binding specificity in aqueous environments.

- Methanesulfonyl vs. Methoxy: The electron-withdrawing methanesulfonyl group in the target compound may stabilize the tetrahydroquinoline core, altering electronic distribution and metabolic stability relative to the electron-donating methoxy group in the analogue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.